molecular formula C24H29N3O3S B4062412 6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B4062412
M. Wt: 439.6 g/mol
InChI Key: OMNMYIDRMIHWSK-UHFFFAOYSA-N
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Description

6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes various functional groups such as ethoxy, propan-2-yloxy, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as alkylation, condensation, and cyclization under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify its functional groups, such as converting ketones to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide include other dihydropyrimidine derivatives with different substituents on the aromatic rings or the pyrimidine core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, selectivity, or potency in various applications.

Properties

IUPAC Name

4-(3-ethoxy-4-propan-2-yloxyphenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S/c1-6-29-20-13-17(9-12-19(20)30-14(2)3)22-21(16(5)25-24(31)27-22)23(28)26-18-10-7-15(4)8-11-18/h7-14,22H,6H2,1-5H3,(H,26,28)(H2,25,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNMYIDRMIHWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 5
Reactant of Route 5
6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-[3-ethoxy-4-(propan-2-yloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide

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